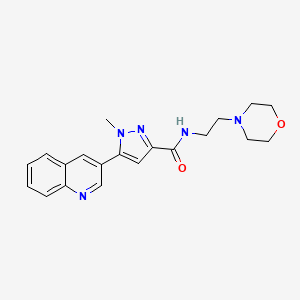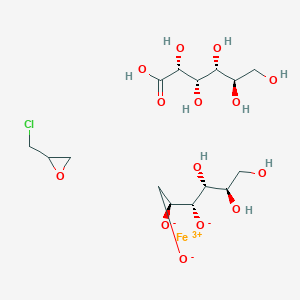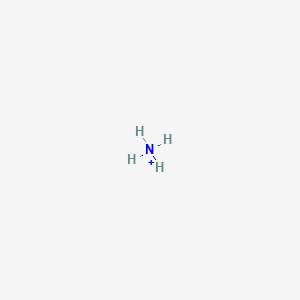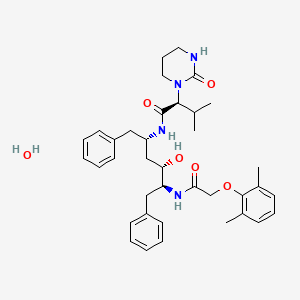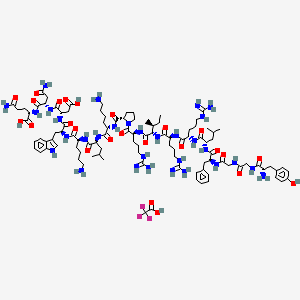
Bufenadrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bufenadrine is a derivative of diphenhydramine, originally developed as an anti-motion sickness drug. prolonged toxicity studies in rats revealed liver toxicity, leading to the discontinuation of further clinical evaluation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bufenadrine typically involves the reaction of diphenhydramine with various reagents to introduce specific functional groups. The exact synthetic routes and reaction conditions are not widely documented in public literature, but it generally involves standard organic synthesis techniques such as nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product
Analyse Chemischer Reaktionen
Types of Reactions
Bufenadrine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Bufenadrine has been studied primarily for its potential use in treating motion sickness. due to its liver toxicity, its applications in medicine have been limited. In scientific research, it may still be used as a reference compound for studying the effects of diphenhydramine derivatives and their pharmacological properties.
Wirkmechanismus
Bufenadrine exerts its effects by interacting with histamine receptors in the body, similar to diphenhydramine It likely acts as an antagonist at these receptors, blocking the action of histamine and thereby reducing symptoms of motion sickness
Vergleich Mit ähnlichen Verbindungen
Bufenadrine is similar to other diphenhydramine derivatives, such as diphenhydramine itself and dimenhydrinate. These compounds share similar mechanisms of action and pharmacological effects but differ in their specific chemical structures and toxicity profiles. This compound’s uniqueness lies in its specific structural modifications, which were intended to enhance its anti-motion sickness properties but ultimately led to increased liver toxicity.
List of Similar Compounds
- Diphenhydramine
- Dimenhydrinate
- Chlorpheniramine
- Brompheniramine
This compound’s development highlights the challenges in drug design, where modifications to improve efficacy can sometimes lead to unintended adverse effects.
Eigenschaften
CAS-Nummer |
33431-12-8 |
|---|---|
Molekularformel |
C21H29NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3 |
InChI-Schlüssel |
OGNRRAFRDFGFKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


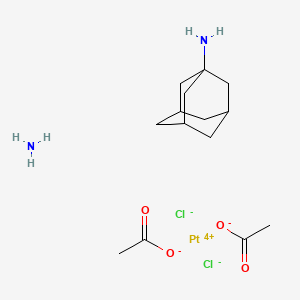

![tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)
![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)
